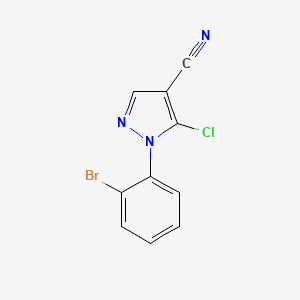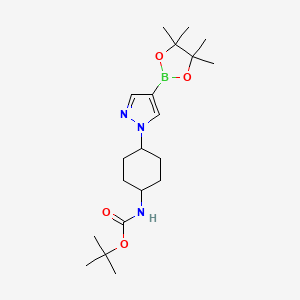
tert-Butyl (4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)cyclohexyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)cyclohexyl)carbamate: is a chemical compound with the molecular formula C19H32BN3O4. It is a white to almost white crystalline powder. This compound is primarily used in organic synthesis, particularly in the preparation of pharmaceuticals and chemical intermediates .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)cyclohexyl)carbamate typically involves the following steps:
Formation of the pyrazole ring: This step involves the reaction of hydrazine with a diketone to form the pyrazole ring.
Borylation: The pyrazole ring is then borylated using bis(pinacolato)diboron in the presence of a palladium catalyst.
Cyclohexylation: The borylated pyrazole is then reacted with cyclohexyl bromide in the presence of a base to form the cyclohexylated product.
Carbamation: Finally, the cyclohexylated product is reacted with tert-butyl chloroformate to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of corresponding alcohols, ketones, or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
Chemistry
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Employed in catalytic reactions, particularly in the formation of carbon-carbon bonds.
Biology
Bioconjugation: Used in the modification of biomolecules for various biological applications.
Drug Development: Investigated for its potential use in the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry
Chemical Intermediates: Used in the production of various chemical intermediates for industrial applications.
作用机制
The mechanism of action of tert-Butyl (4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)cyclohexyl)carbamate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic reactions. It can also participate in various biochemical pathways, modifying the activity of enzymes and other proteins .
相似化合物的比较
Similar Compounds
- tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)carbamate
- tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate
- tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)carbamate
Uniqueness
The uniqueness of tert-Butyl (4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)cyclohexyl)carbamate lies in its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to form stable complexes with metals and its reactivity in various organic transformations make it a valuable compound in both research and industrial applications .
属性
分子式 |
C20H34BN3O4 |
|---|---|
分子量 |
391.3 g/mol |
IUPAC 名称 |
tert-butyl N-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclohexyl]carbamate |
InChI |
InChI=1S/C20H34BN3O4/c1-18(2,3)26-17(25)23-15-8-10-16(11-9-15)24-13-14(12-22-24)21-27-19(4,5)20(6,7)28-21/h12-13,15-16H,8-11H2,1-7H3,(H,23,25) |
InChI 键 |
FSQHTAHSWFVOMM-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCC(CC3)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


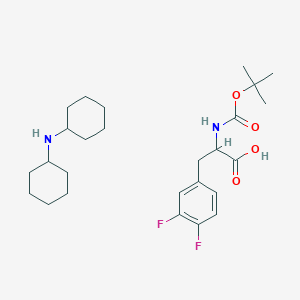
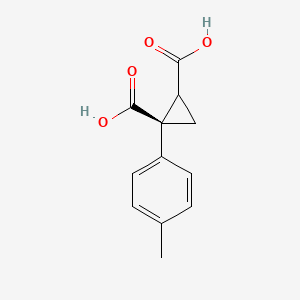

![benzyl N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-propan-2-ylcarbamate](/img/structure/B14773289.png)
![N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridine-2-carboxamide](/img/structure/B14773295.png)
![tert-butyl N-[1-(N-benzyloxycarbonylcarbamimidoyl)-2-oxo-3-piperidyl]carbamate](/img/structure/B14773296.png)
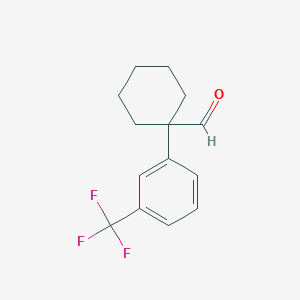
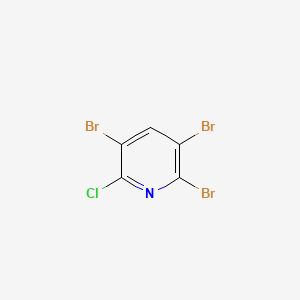
![2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)pyridine](/img/structure/B14773309.png)

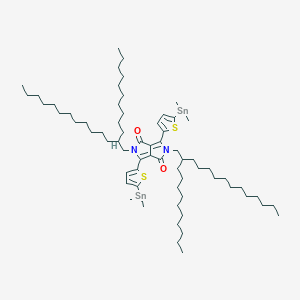
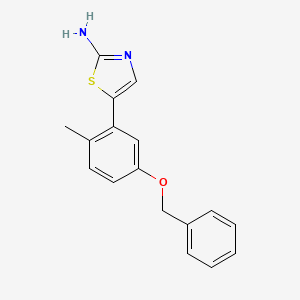
![tert-butyl (3aR)-3a-(hydroxymethyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-5-carboxylate](/img/structure/B14773337.png)
